![molecular formula C12H11N3O3S B5817335 N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5817335.png)
N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide, commonly known as PSOP, is a chemical compound that has gained significant attention in the field of scientific research. PSOP is a potent inhibitor of the enzyme protein phosphatase 2A (PP2A), which is involved in various cellular processes, including cell division, differentiation, and apoptosis.
作用機序
PSOP acts as a potent inhibitor of N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide, which is a serine/threonine phosphatase that regulates various cellular processes, including cell cycle progression, DNA damage response, and apoptosis. N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide is a heterotrimeric enzyme complex consisting of a catalytic subunit, a scaffold subunit, and a regulatory subunit. PSOP binds to the regulatory subunit of N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide and prevents the formation of the active holoenzyme, leading to the inhibition of N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide activity. This results in the dysregulation of various signaling pathways involved in cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects:
PSOP has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, PSOP induces cell death by activating the apoptotic pathway and inhibiting cell proliferation and migration. In animal models of neurodegenerative diseases, PSOP reduces oxidative stress and inflammation and improves cognitive function. Additionally, PSOP has been found to inhibit the replication of various viruses by disrupting the viral life cycle.
実験室実験の利点と制限
PSOP has several advantages for lab experiments, including its high potency and specificity for N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide inhibition, its ease of synthesis, and its broad range of potential therapeutic applications. However, PSOP also has some limitations, including its poor solubility in aqueous solutions, its potential toxicity at high concentrations, and the lack of in vivo studies in humans.
将来の方向性
There are several future directions for PSOP research, including the development of more potent and selective N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide inhibitors, the investigation of PSOP's potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic diseases, and the evaluation of PSOP's safety and efficacy in clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying PSOP's effects on N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide and its downstream signaling pathways.
合成法
PSOP can be synthesized using a simple one-pot reaction involving the reaction of 3-pyridinecarboximidamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with sodium hydroxide to obtain the final product. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
科学的研究の応用
PSOP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide has been shown to play a critical role in the development and progression of cancer by regulating various signaling pathways involved in cell proliferation and survival. PSOP has been found to induce cell death in various cancer cell lines by inhibiting N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide activity and activating the apoptotic pathway. PSOP has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, PSOP has been found to inhibit the replication of various viruses, including HIV, hepatitis C, and Zika virus, by disrupting the viral life cycle.
特性
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c13-12(10-5-4-8-14-9-10)15-18-19(16,17)11-6-2-1-3-7-11/h1-9H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBFWVSIECDJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

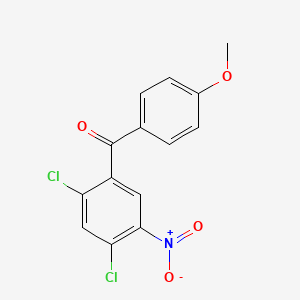

![1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5817270.png)
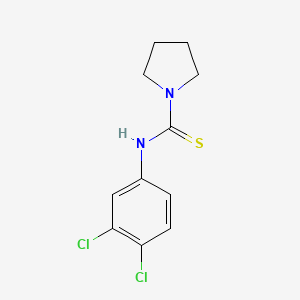
![4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5817284.png)
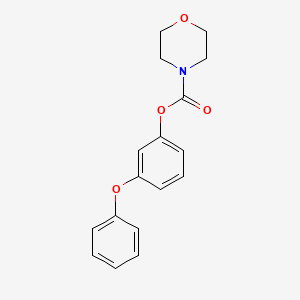
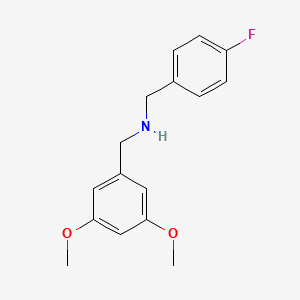
methanone](/img/structure/B5817315.png)
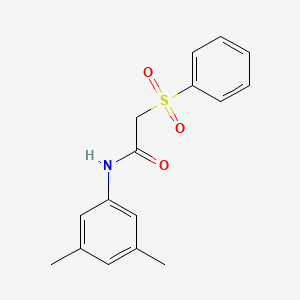
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5817321.png)

![1-[2-(2,3-dimethylphenoxy)ethyl]piperidine](/img/structure/B5817327.png)
![N'-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5817339.png)
![2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5817348.png)